2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,5-dioxa-8-azaspiro[3.5]nonane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-9-6(3-7-1)4-8-5-6;/h7H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXGBSPSFAEMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CN1)COC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or other separation techniques to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spiro compounds, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted spiro compounds .
Scientific Research Applications
2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
Boc-protected analogs (e.g., 5-Boc-8-oxo-2-oxa-5-azaspiro[3.5]nonane) are synthetic intermediates used to protect amines during multi-step synthesis . The hydroxyl group in 2-Azaspiro[3.5]nonan-7-ol HCl facilitates hydrogen bonding, which may improve aqueous solubility relative to non-polar analogs .
Molecular Weight Trends :
- Substituents like Boc groups or methyl chains increase molecular weight, influencing pharmacokinetic properties (e.g., metabolic stability).
Biological Activity
2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which includes two oxygen atoms and one nitrogen atom. Its molecular formula is C6H12ClNO2, and it has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative analysis with similar compounds.
- Molecular Formula : C6H12ClNO2
- Molecular Weight : Approximately 151.62 g/mol
- CAS Number : 1394840-20-0
- IUPAC Name : this compound
Synthesis Methods
The synthesis of this compound involves several key steps:
- Reaction with Chloroacetyl Chloride : The initial step involves reacting a suitable precursor with chloroacetyl chloride in the presence of a base.
- Self-Cyclization : The resulting compound undergoes self-cyclization under controlled conditions to form the spirocyclic structure.
- Reduction : A reducing agent is used to convert the intermediate into the final product.
- Hydrochloride Formation : The compound is typically converted to its hydrochloride salt to enhance solubility.
This method emphasizes high yield and efficiency, making it suitable for industrial applications .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,5-Dioxa-8-azaspiro[3.5]nonane | C6H12ClNO2 | Unique spirocyclic structure |
| 2-Azaspiro[3.4]octane | C7H13N | Different ring size; lacks oxygen functionality |
| 1-Azaspiro[4.5]decane | C9H15N | Larger ring system; distinct reactivity |
These compounds exhibit differences in their reactivity profiles and biological activities due to variations in their structural components .
Case Studies
Several studies have explored the biological activities of related compounds:
- Sigma Receptor Ligands : Research on 2,7-diazaspiro[4.4]nonane derivatives has shown significant binding affinity for sigma receptors (S1R and S2R), with some compounds demonstrating high potency in pain models .
- Anticonvulsant Properties : Another related compound, 5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride, has been reported to exhibit notable anticonvulsant activity, suggesting that similar mechanisms may be explored for this compound .
Q & A
Basic: What synthetic methodologies are recommended for 2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride, and how can purity be optimized?
The synthesis of spirocyclic compounds like this compound typically involves cyclization reactions. Key steps include:
- Cyclocondensation : Utilizing bifunctional reagents (e.g., diamines or diols) to form the spirocyclic core via intramolecular nucleophilic substitution.
- Salt Formation : Reacting the free base with HCl in anhydrous conditions to yield the hydrochloride salt.
- Purification : Techniques such as column chromatography (silica gel, eluting with methanol/dichloromethane) or recrystallization (using ethanol/water mixtures) improve purity. Monitoring purity via HPLC (C18 column, UV detection at 254 nm) ensures ≥95% purity .
Advanced: How can computational modeling predict the pharmacological profile of this compound?
Computational approaches include:
- Molecular Docking : Simulate interactions with targets (e.g., sigma receptors) using software like AutoDock Vina. The spirocyclic scaffold’s conformational flexibility allows exploration of binding poses.
- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs to predict binding affinity.
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water model). This approach identified key hydrogen bonds in related spiro compounds .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
- NMR : ¹H/¹³C NMR confirms the spirocyclic structure. For example, the azaspiro proton resonates at δ 3.2–3.8 ppm (multiplet), while ether oxygens deshield adjacent carbons (δ 60–70 ppm).
- Mass Spectrometry (HRMS) : ESI-HRMS provides exact mass (e.g., [M+H]⁺ = 130.0863 for C₆H₁₂ClNO₂).
- IR Spectroscopy : Stretching vibrations for N–H (3300 cm⁻¹) and C–O–C (1120 cm⁻¹) validate functional groups .
Advanced: How should researchers resolve discrepancies in biological activity data across experimental batches?
Contradictions may arise from impurities or conformational variability. Mitigation strategies include:
- Batch Consistency Analysis : Compare HPLC chromatograms (e.g., USP-type methods with resolution ≥1.5 between impurities) .
- Pharmacological Replicates : Repeat assays (n ≥ 3) under standardized conditions (e.g., cell lines, incubation time).
- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., open-chain degradation products) and adjust synthetic protocols .
Basic: What safety protocols are essential for handling this compound?
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides).
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced: What strategies optimize the scaffold for structure-activity relationship (SAR) studies?
- Derivatization : Introduce substituents at the azaspiro nitrogen (e.g., alkylation, acylation) to modulate lipophilicity.
- Bioisosteric Replacement : Replace the ether oxygen with sulfur or methylene groups to assess electronic effects.
- In Vivo PK Studies : Measure bioavailability in rodent models using LC-MS/MS quantification of plasma levels .
Basic: How is the hydrochloride salt form advantageous in formulation studies?
- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., 10–20 mg/mL in PBS) compared to the free base.
- Stability : Reduced hygroscopicity minimizes degradation during storage.
- Crystallinity : Salt formation improves crystallinity for X-ray diffraction analysis .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound?
- Detection Limits : Use UPLC-MS/MS with a limit of quantification (LOQ) ≤0.1% for impurities.
- Matrix Effects : Spike deuterated internal standards (e.g., ¹³C-labeled analogs) to correct signal suppression in biological matrices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
